An In-depth Technical Guide to 1-(Oxan-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-(Oxan-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Convergence of Oxane and Piperazine Moieties
In the landscape of contemporary medicinal chemistry, the deliberate combination of specific structural motifs is a cornerstone of rational drug design. 1-(Oxan-4-yl)piperazine, a heterocyclic compound, represents a strategic amalgamation of two pharmacologically significant scaffolds: the piperazine ring and the tetrahydropyran (oxane) ring. This guide provides an in-depth technical overview of its chemical properties, structure, synthesis, and critical applications for researchers, scientists, and drug development professionals.
The piperazine moiety is a six-membered ring containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous feature in a vast array of approved drugs, valued for its ability to introduce a basic center, which can be crucial for aqueous solubility and forming salt interactions with biological targets.[1] The semi-rigid nature of the piperazine ring also serves as a versatile linker or scaffold, allowing for the precise spatial orientation of other pharmacophoric elements.[2] Its two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
Complementing the piperazine is the tetrahydropyran (oxane) ring, a saturated six-membered cyclic ether. The incorporation of the oxane moiety into drug candidates has been shown to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability by favorably modulating lipophilicity and polarity.[3][4] The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.
The fusion of these two rings in 1-(Oxan-4-yl)piperazine creates a building block with a unique set of properties, offering a pre-validated scaffold that addresses several key challenges in drug development, including solubility, metabolic stability, and synthetic accessibility.
Chemical Structure and Physicochemical Properties
The structure of 1-(Oxan-4-yl)piperazine, also known as 1-(tetrahydro-2H-pyran-4-yl)piperazine, features a piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. This direct C-N linkage results in a tertiary amine at the junction. The remaining secondary amine of the piperazine ring is a key site for further functionalization.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 1-(Oxan-4-yl)piperazine.
Physicochemical Data Summary
The physicochemical properties of 1-(Oxan-4-yl)piperazine are critical for its application in drug discovery, influencing its solubility, absorption, and distribution. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.25 g/mol | [5] |
| CAS Number | 398137-19-4 | [5] |
| Appearance | Solid | [5] |
| pKa (predicted) | ~8.5-9.5 (for the secondary amine) | [6] |
| LogP (predicted) | ~0.5 - 1.0 | |
| Solubility | Freely soluble in water and polar organic solvents | [4] |
Note: Some values are predicted as experimental data for this specific compound is not widely published. The pKa is estimated based on similar piperazine derivatives, where the basicity is influenced by adjacent functional groups.[6]
Spectroscopic Characterization (Expected)
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¹H NMR: The spectrum would be characterized by several multiplets in the aliphatic region. Protons on the piperazine ring would appear as distinct signals, with those adjacent to the nitrogen atoms shifted downfield. The protons on the oxane ring would also present as a series of multiplets, with the proton at the C4 position (attached to the piperazine nitrogen) being a key diagnostic signal. The N-H proton of the secondary amine would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons adjacent to the nitrogen atoms in the piperazine ring and the oxygen atom in the oxane ring would be the most deshielded among the sp³ hybridized carbons.
-
Mass Spectrometry (MS): The nominal mass would be 170, and the high-resolution mass would confirm the elemental composition of C₉H₁₈N₂O. Fragmentation patterns would likely involve the cleavage of the C-N bond between the two rings and fragmentation of the piperazine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (around 3300 cm⁻¹), C-H stretching for the aliphatic groups (around 2850-2950 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage in the oxane ring (around 1100 cm⁻¹).
Synthesis and Reactivity
The synthesis of 1-(Oxan-4-yl)piperazine is most commonly and efficiently achieved through reductive amination. This powerful and widely used C-N bond-forming reaction is a cornerstone in the synthesis of pharmaceuticals.[7]
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
} Caption: General workflow for the synthesis of 1-(Oxan-4-yl)piperazine.
Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of 1-(Oxan-4-yl)piperazine. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium ion intermediate and tolerant of the amine functionality, preventing over-alkylation.
Step 1: Reaction Setup
-
To a solution of piperazine (1.2-1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydropyran-4-one (1.0 equivalent).
-
Causality: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of the dialkylated byproduct. The choice of a non-protic solvent is standard for this type of reaction.
Step 2: Formation of the Iminium Intermediate
-
Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1.0-1.2 equivalents) can be added as a catalyst to facilitate the formation of the iminium ion intermediate.
-
Causality: The acid catalyzes the dehydration step, which is often the rate-limiting step in iminium ion formation.
Step 3: Reduction
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Causality: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.
Step 4: Reaction Monitoring and Workup
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford 1-(Oxan-4-yl)piperazine as a pure solid.
Applications in Medicinal Chemistry and Drug Development
The 1-(Oxan-4-yl)piperazine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its utility stems from the synergistic combination of the favorable properties of its constituent rings.
Role as a Versatile Scaffold and Linker
The secondary amine of the piperazine ring provides a convenient attachment point for a wide variety of functional groups and molecular fragments without introducing a new chiral center. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The combined oxane-piperazine unit often serves as a central scaffold that positions key pharmacophoric groups for optimal interaction with a biological target.
dot graph "drug_target_interaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=dashed, color="#34A853"];
} Caption: Conceptual role of the 1-(Oxan-4-yl)piperazine scaffold.
Enhancement of Physicochemical and Pharmacokinetic Properties
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Solubility and pKa: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which generally enhances the aqueous solubility of the parent molecule. The pKa of this nitrogen can be modulated by the nature of the substituent attached to it, allowing for fine-tuning of the molecule's ionization state.[6]
-
Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more lipophilic aliphatic or aromatic rings. Its inclusion can thus improve the metabolic stability and half-life of a drug candidate.
-
Oral Bioavailability: The balance of lipophilicity and polarity imparted by the 1-(Oxan-4-yl)piperazine moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing orally bioavailable drugs.[1]
While specific, named drug candidates prominently featuring the unsubstituted 1-(Oxan-4-yl)piperazine core are not widely publicized, numerous patents in areas such as CNS disorders, oncology, and inflammatory diseases describe derivatives that utilize this scaffold, underscoring its importance in the ongoing search for new therapeutics.[2]
Conclusion
1-(Oxan-4-yl)piperazine is a strategically designed chemical building block that offers a compelling combination of desirable properties for drug discovery. Its straightforward synthesis, coupled with the proven benefits of both the piperazine and tetrahydropyran rings in improving physicochemical and pharmacokinetic profiles, makes it a valuable asset for medicinal chemists. As the demand for drug candidates with optimized ADME properties continues to grow, the use of such "privileged" and versatile scaffolds is expected to become even more prevalent in the development of the next generation of therapeutics.
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